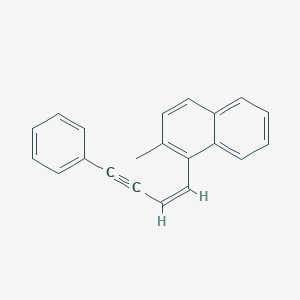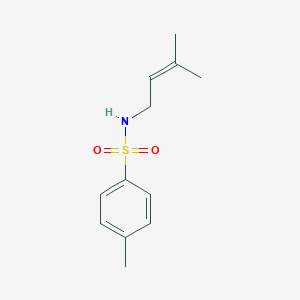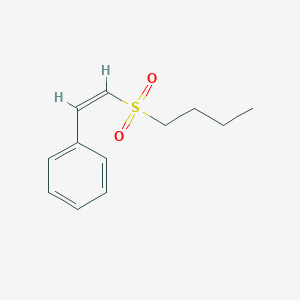![molecular formula C28H24 B371702 6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene](/img/structure/B371702.png)
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene is a complex organic compound with a molecular formula of C28H24 and a molecular weight of 360.5 g/mol This compound is characterized by its unique structure, which includes a phenanthrene core substituted with dimethylphenyl and butenynyl groups
Análisis De Reacciones Químicas
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene can undergo various types of chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas for reduction, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of 6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its application and the nature of the interactions .
Comparación Con Compuestos Similares
6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene can be compared with other similar compounds, such as:
Phenanthrene derivatives: Compounds with similar phenanthrene cores but different substituents.
Dimethylphenyl compounds: Compounds with similar dimethylphenyl groups but different core structures.
Butenynyl compounds: Compounds with similar butenynyl groups but different core structures. The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties.
Propiedades
Fórmula molecular |
C28H24 |
|---|---|
Peso molecular |
360.5g/mol |
Nombre IUPAC |
6-[(E)-4-(3,5-dimethylphenyl)but-1-en-3-ynyl]-2,4-dimethylphenanthrene |
InChI |
InChI=1S/C28H24/c1-19-13-20(2)16-24(15-19)8-6-5-7-23-9-10-25-11-12-26-17-21(3)14-22(4)28(26)27(25)18-23/h5,7,9-18H,1-4H3/b7-5+ |
Clave InChI |
WWRZRZFDSXYDEW-FNORWQNLSA-N |
SMILES |
CC1=CC(=CC(=C1)C#CC=CC2=CC3=C(C=C2)C=CC4=CC(=CC(=C43)C)C)C |
SMILES isomérico |
CC1=CC(=CC(=C1)C#C/C=C/C2=CC3=C(C=C2)C=CC4=CC(=CC(=C43)C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)C#CC=CC2=CC3=C(C=C2)C=CC4=CC(=CC(=C43)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-Phenylbenzo[c]phenanthrene-5-carboxylic acid](/img/structure/B371622.png)
![2,2'-Bis[2-(4-methoxyphenyl)vinyl]-1,1'-biphenyl](/img/structure/B371624.png)

![3-(2-[1,1'-Biphenyl]-4-ylvinyl)phenanthrene](/img/structure/B371627.png)
![2-[(E)-4-Methylstyryl]biphenyl](/img/structure/B371628.png)
![Methyl4-(11-methylbenzo[c]phenanthren-1-yl)phenylether](/img/structure/B371630.png)
![4-Methyltricyclo[5.2.1.0~2,6~]dec-8-ene-3,4-diol](/img/structure/B371633.png)




![Ethyl 4-phenyl-3-[(phenylacetyl)oxy]-3-butenoate](/img/structure/B371642.png)
![1,1,3,3,7,7-hexamethyl-8-thia-5,6-diazaspiro[3.4]oct-5-en-2-one8-oxide](/img/structure/B371643.png)
